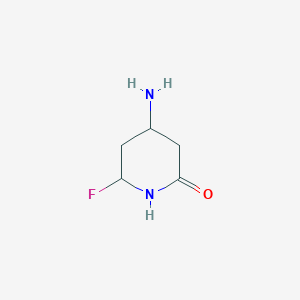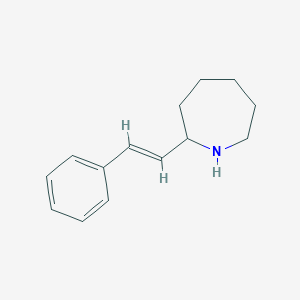
N'-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide is a chemical compound with the molecular formula C7H10N4O3 It is known for its unique structure, which includes a diazinane ring with hydroxy, dimethyl, and dioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of dimethylhydrazine with maleimides in the presence of furfural. This reaction yields the desired product in moderate to high yields, depending on the specific conditions employed .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.
Scientific Research Applications
N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide include:
- 1-(2,6-dimethylphenyl)-N-hydroxy-4,4-dimethyl-2,5-dioxo-N-phenyl-3-pyrrolidine carboxamide
- 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-1,3,4,4a,5,10a-hexahydrobenzo[g]pteridin-10(2H)-yl)-D-ribitol
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide is unique due to its specific structural features, such as the diazinane ring and the presence of hydroxy, dimethyl, and dioxo groups
Properties
Molecular Formula |
C7H12N4O3 |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
N'-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide |
InChI |
InChI=1S/C7H12N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h3-4,14H,1-2H3,(H2,8,10)(H,9,12,13) |
InChI Key |
SNCDZMFAUQTIIJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1C(C(=O)NC(=O)N1C)/C(=N/O)/N |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
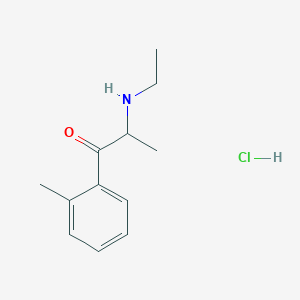
![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
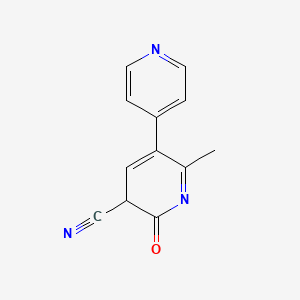
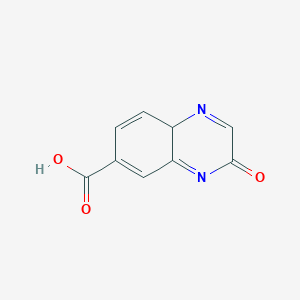
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)
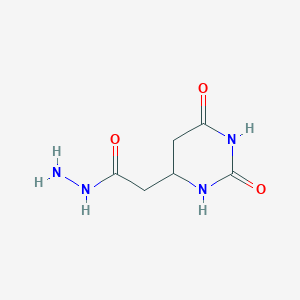
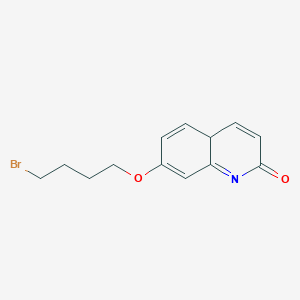
![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
